molecular formula C20H28Cl3N3O2 B12710887 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride CAS No. 88810-12-2

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride

Cat. No.: B12710887
CAS No.: 88810-12-2
M. Wt: 448.8 g/mol
InChI Key: HNEYOXKQLJDXJT-UHFFFAOYSA-N
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Description

“2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-oxazine core, which is a fused ring system combining pyridine and oxazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazine core, followed by the introduction of the methyl and phenylethyl groups. The morpholinyl group is then added through nucleophilic substitution reactions. The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups or double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholinyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may enable it to act as a ligand in binding studies.

Medicine

In medicine, the compound might be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of neurological or psychiatric disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar core structures but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities.

    Phenylethylamine derivatives: Compounds with the phenylethylamine moiety, known for their psychoactive properties.

Uniqueness

The uniqueness of “2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” lies in its combination of structural features, which may confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

88810-12-2

Molecular Formula

C20H28Cl3N3O2

Molecular Weight

448.8 g/mol

IUPAC Name

2-methyl-4-(2-morpholin-4-yl-1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C20H25N3O2.3ClH/c1-16-14-23(20-19(25-16)8-5-9-21-20)18(17-6-3-2-4-7-17)15-22-10-12-24-13-11-22;;;/h2-9,16,18H,10-15H2,1H3;3*1H

InChI Key

HNEYOXKQLJDXJT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

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